molecular formula C18H20O5 B14247765 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate CAS No. 398119-23-8

2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate

Cat. No.: B14247765
CAS No.: 398119-23-8
M. Wt: 316.3 g/mol
InChI Key: HEGZYMQRNWBKNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate is an organic compound with a complex structure that includes both ethoxy and ethynyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate typically involves the reaction of 3,5-diethynylbenzoic acid with 2-[2-(2-methoxyethoxy)ethoxy]ethanol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification. The reaction conditions often include an inert atmosphere (e.g., nitrogen) and a solvent such as dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate can undergo various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ethoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethers or thioethers.

Scientific Research Applications

2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Medicine: Investigated for its potential use in developing new pharmaceuticals with enhanced bioavailability.

    Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate involves its interaction with specific molecular targets. The ethynyl groups can participate in π-π stacking interactions with aromatic systems, while the ethoxy groups can form hydrogen bonds with polar functional groups. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-Methoxyethoxy)ethoxy]ethyl acrylate
  • 2-[2-(2-Methoxyethoxy)ethoxy]ethyl acetate
  • Triethylene glycol monomethyl ether

Uniqueness

Compared to similar compounds, 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate is unique due to the presence of both ethynyl and ethoxy groups. This dual functionality allows for a broader range of chemical reactions and applications. Additionally, the compound’s ability to form stable complexes with various biomolecules makes it particularly valuable in biological and medical research.

Properties

CAS No.

398119-23-8

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate

InChI

InChI=1S/C18H20O5/c1-4-15-12-16(5-2)14-17(13-15)18(19)23-11-10-22-9-8-21-7-6-20-3/h1-2,12-14H,6-11H2,3H3

InChI Key

HEGZYMQRNWBKNW-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOC(=O)C1=CC(=CC(=C1)C#C)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.